2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is an organic compound with the molecular formula C11H12F3NO2 It is characterized by the presence of an amino group, a butanoic acid backbone, and a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
It’s suggested that this compound could be a promising analogue of natural aliphatic amino acids .
Mode of Action
As an analogue of natural aliphatic amino acids, it may interact with the same targets and pathways as these amino acids .
Biochemical Pathways
Given its structural similarity to natural aliphatic amino acids, it might be involved in similar biochemical pathways .
Result of Action
As an analogue of natural aliphatic amino acids, it might exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and amino acids.
Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with an amino acid derivative to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
2-Amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-Amino-4-[4-(trifluoromethyl)phenyl]pentanoic acid: Similar structure but with a pentanoic acid backbone instead of butanoic acid.
2-Amino-4-[4-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid backbone instead of butanoic acid.
Uniqueness: 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINSBLLXKDEJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214098-81-3 |
Source
|
Record name | 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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